5-Azacytosine-15N4

Analytical Chemistry Mass Spectrometry Bioanalysis

5-Azacytosine-15N4 is the uniformly nitrogen-15 labeled internal standard (SIL-IS) for 5-azacytosine, the core moiety of azacitidine and decitabine. With all four 14N atoms substituted by 15N (≥98 atom%), it delivers a +3.97 Da mass shift that eliminates isotopic cross-talk and co-elution matrix effects—critical for robust pharmacokinetic and metabolic tracing studies. Use it to correct for ion suppression, analyte loss, and instrument drift in bioanalytical method validation under FDA/EMA guidelines. Accept no partial labeling: only the fully substituted 15N4 isotopologue guarantees the precision required for IND-enabling data.

Molecular Formula C3H4N4O
Molecular Weight 112.09 g/mol
CAS No. 931-86-2
Cat. No. B016484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azacytosine-15N4
CAS931-86-2
Synonyms4-Amino-s-triazin-2(1H)-one;  6-Amino-1,3,5-triazin-2(1H)-one;  4-Amino-s-triazin-2-ol;  NSC 51100;  NSC 54006;  USP Azacitidine Related Compound A
Molecular FormulaC3H4N4O
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=N1)N
InChIInChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
InChIKeyMFEFTTYGMZOIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azacytosine-15N4 for Research: A Quantitative 15N-Labeled Nucleobase Standard for Epigenetic and LC-MS/MS Applications


5-Azacytosine-15N4 (CAS 1189895-68-8) is the uniformly nitrogen-15 labeled analog of the synthetic nucleobase 5-azacytosine (CAS 931-86-2), a core structural moiety of the clinically utilized DNA methyltransferase (DNMT) inhibitors azacitidine and decitabine . The compound is characterized by the substitution of all four naturally occurring 14N atoms with the stable heavy isotope 15N, resulting in a molecular weight increase from 112.09 g/mol to 116.06 g/mol and an isotopic enrichment of ≥98 atom% 15N . Its primary purpose is to serve as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry, enabling precise quantification of 5-azacytosine-containing compounds and metabolic tracing in epigenetic and pharmaceutical research .

5-Azacytosine-15N4's Unique Value: Why Unlabeled Standards and Analog Isotopologues Fail in Quantitative LC-MS


In quantitative liquid chromatography-mass spectrometry (LC-MS), analytical variability arising from sample preparation, ionization efficiency, and instrument fluctuations can be controlled only through the use of a stable isotope-labeled internal standard (SIL-IS) . While unlabeled 5-azacytosine or even structurally related compounds like 2'-deoxy-5-azacytidine may be considered for cost-saving or convenience, they co-elute with the target analyte, causing ion suppression or enhancement (matrix effects) that cannot be distinguished from the analyte itself, thereby precluding accurate quantification [1]. Furthermore, using a partially labeled isotopologue (e.g., 13C,15N2) introduces isotopic cross-talk and mass overlap with the natural abundance of heavy isotopes in the analyte, compromising analytical precision, particularly at low concentrations [2]. Therefore, 5-Azacytosine-15N4 is not merely a tracer; it is a mandatory analytical control for ensuring the integrity of quantitative data in rigorous epigenetic and pharmacokinetic studies.

5-Azacytosine-15N4: Quantitative Differentiation Data for Scientific Procurement Decisions


Superior MS Quantification: 15N4-Labeling Confers a +4 Da Mass Shift for Unambiguous Analyte Discrimination

The uniform substitution of all four nitrogen atoms with 15N in 5-Azacytosine-15N4 results in a net molecular weight increase of +4.0 Da compared to unlabeled 5-azacytosine (MW 112.09 vs. 116.06) . This mass difference is critical for analytical differentiation in MS detection, providing clear baseline separation from the unlabeled analyte and minimizing isotopic interference from naturally occurring 13C and 15N in the sample matrix . In contrast, a +2 Da mass shift from a 13C,15N2-labeled isotopologue increases the risk of mass overlap, requiring complex deconvolution algorithms that reduce quantitative precision at trace levels.

Analytical Chemistry Mass Spectrometry Bioanalysis

Quantifiable Metabolic Tracing: High Isotopic Enrichment Ensures Precise Pathway Elucidation

With a guaranteed isotopic enrichment of ≥98 atom% 15N, 5-Azacytosine-15N4 serves as a high-fidelity tracer for monitoring the intracellular fate and metabolism of 5-azacytosine-containing nucleosides . This high level of enrichment ensures that the signal detected in downstream MS or NMR analyses is overwhelmingly derived from the labeled compound rather than background noise, enabling the precise quantification of metabolic conversion rates and identification of downstream metabolites, a capability that is unattainable with unlabeled or lower-enrichment standards . In contrast, the use of unlabeled 5-azacytosine can only confirm the presence of a metabolite, but cannot accurately quantify its formation from the parent drug.

Epigenetics Metabolomics Drug Metabolism

Procurement-Ready Characterization: Validated Purity and Stability Specifications for Immediate Analytical Use

Commercial suppliers of 5-Azacytosine-15N4 provide detailed analytical certificates including chemical purity (≥95%) and isotopic enrichment (≥98 atom% 15N) . Critically, the product is specified for long-term storage at -20°C to prevent degradation, a parameter not typically guaranteed for unlabeled or custom-synthesized lab reagents [1]. While 5-azacytidine, a related nucleoside, is known to undergo rapid deamination in vivo with a short plasma half-life, the labeled nucleobase 5-Azacytosine-15N4 offers a stable starting point for synthesizing more stable derivatives or for use as a defined analytical standard in quality control environments [2].

Quality Control Method Validation Stability Studies

High-Impact Research Applications for 5-Azacytosine-15N4


Absolute Quantification of 5-Azacytidine and Decitabine in Pharmacokinetic Studies

As an ideal SIL-IS, 5-Azacytosine-15N4 can be spiked into plasma or tissue samples at a known concentration prior to LC-MS/MS analysis to accurately correct for analyte loss during sample preparation, matrix-induced ion suppression, and instrument variability. This methodology is essential for generating precise and reproducible pharmacokinetic data, such as area under the curve (AUC), Cmax, and half-life, required for Investigational New Drug (IND) applications and bioequivalence studies .

Elucidating the Metabolic Fate of DNMT Inhibitors in Epigenetic Research

By treating cell cultures or animal models with a prodrug that incorporates the 5-azacytosine moiety and then tracking the 15N4-labeled nucleobase and its metabolites, researchers can definitively map intracellular metabolic pathways. The ≥98 atom% 15N enrichment allows for sensitive detection of even minor metabolites, providing unambiguous evidence of drug activation (e.g., phosphorylation and incorporation into nucleic acids) versus catabolic degradation (e.g., deamination) . This directly informs on the mechanism of action and potential resistance pathways of azanucleoside drugs.

Method Development and Validation for Clinical and Bioanalytical Chemistry

In a quality control or clinical laboratory setting, 5-Azacytosine-15N4 serves as a primary reference standard for developing, optimizing, and validating robust LC-MS/MS methods for the therapeutic drug monitoring (TDM) of azacitidine or decitabine. The documented purity (≥95%) and isotopic enrichment support its use in establishing calibration curves, assessing intra- and inter-day assay precision and accuracy, and meeting the stringent regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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